![molecular formula C11H11N3O3S B1298014 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one CAS No. 312608-26-7](/img/structure/B1298014.png)

2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

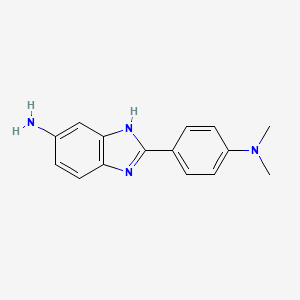

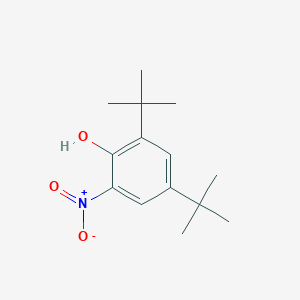

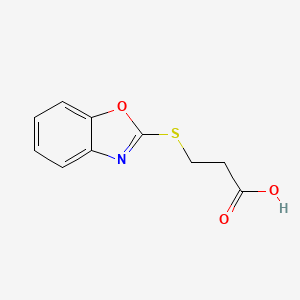

“2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one” is a chemical compound with the molecular formula C11H11N3O3S . It has a molecular weight of 265.29 g/mol . This compound is intended for research use only .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1C2(COC(O1)C3=CN=CC=C3)C(=O)N=C(S2)N . This string represents a standard notation for describing the structure of chemical species using short ASCII strings.Scientific Research Applications

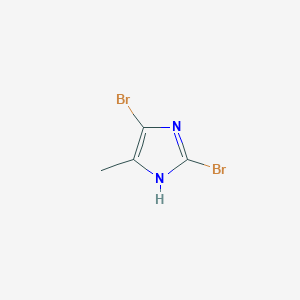

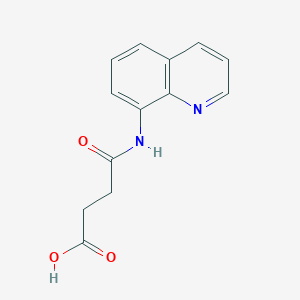

Synthesis Methods and Biological Activities :The compound 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one falls under the broader category of spiro heterocyclic compounds. The synthesis of various spiro compounds, including those with 1-thia-3,4-diaza spiro skeletons, has been explored. For instance, Dabholkar and Bhusari (2013) detailed the synthesis of novel spiro heterocycles with potential biological applications. Their work involved bromination and reaction with substituted thiosemicarbazones, thiocarbohydrazones, and other derivatives to produce a range of compounds, including 1-thia-3-aza-spiro structures (Dabholkar & Bhusari, 2013).

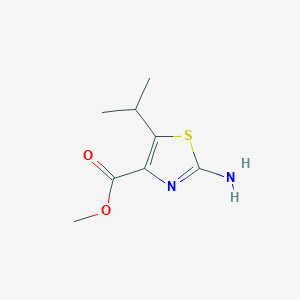

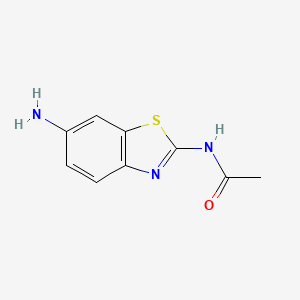

Anticancer and Antidiabetic Potential :Flefel et al. (2019) developed a series of spirothiazolidine analogs showcasing significant anticancer and antidiabetic activities. Their work involved the synthesis of various spiro compounds, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its derivatives. Some compounds exhibited higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors, important in diabetes management, compared to the control drug, Acarbose (Flefel et al., 2019).

Antimicrobial Activities :Patel and Patel (2015) synthesized various spiro thiazolinone heterocyclic compounds, including those with 1-thia-4-aza-spiro[4.5]decan-3-one structure. Their studies indicated that the fusion of heterocyclic rings in these compounds led to enhanced antimicrobial activities (Patel & Patel, 2015).

Organocatalytic Synthesis and Enantioselectivity :The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles], a compound structurally related to spiro heterocycles, has been explored due to their significant biological activities. Chen et al. (2009) described an approach for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. These compounds are notable in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Safety and Hazards

properties

IUPAC Name |

2-amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c12-10-14-9(15)11(18-10)5-16-8(17-6-11)7-2-1-3-13-4-7/h1-4,8H,5-6H2,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWGZGFIVKNSPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COC(O1)C3=CN=CC=C3)C(=O)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354325 |

Source

|

| Record name | 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one | |

CAS RN |

312608-26-7 |

Source

|

| Record name | 2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)

![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B1297956.png)